molecular formula C9H12ClNO2 B7723313 (2-oxo-2-phenylmethoxyethyl)azanium;chloride

(2-oxo-2-phenylmethoxyethyl)azanium;chloride

Cat. No.: B7723313
M. Wt: 201.65 g/mol
InChI Key: VLQHNAMRWPQWNK-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-phenylmethoxyethyl)azanium;chloride typically involves the reaction of benzyl chloroacetate with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

[ \text{Benzyl chloroacetate} + \text{Trimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-phenylmethoxyethyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxyl derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

(2-oxo-2-phenylmethoxyethyl)azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-oxo-2-phenylmethoxyethyl)azanium;chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound targets specific molecular pathways involved in maintaining cell membrane stability .

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium chloride: Similar in structure but lacks the oxo group.

    Cetyltrimethylammonium chloride: Contains a longer alkyl chain, making it more hydrophobic.

    Tetrabutylammonium chloride: Contains butyl groups instead of methyl groups.

Uniqueness

(2-oxo-2-phenylmethoxyethyl)azanium;chloride is unique due to the presence of the oxo group, which imparts distinct chemical properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its specific structure allows for unique interactions with biological membranes, enhancing its antimicrobial efficacy .

Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHNAMRWPQWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-31-9
Record name Glycine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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